molecular formula C9H13NO2S B188267 Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate CAS No. 405921-41-7

Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate

Cat. No.: B188267
CAS No.: 405921-41-7
M. Wt: 199.27 g/mol
InChI Key: UVGPOIGYHQDCAC-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate is a chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a thiazole heterocycle, a privileged scaffold renowned for its diverse pharmacological properties. The structure incorporates an ester functional group, making it a versatile building block for the synthesis of more complex, biologically active molecules. Researchers utilize this compound primarily in the design and development of novel therapeutic agents. The core research value of this compound lies in its application for the development of potential anti-inflammatory and analgesic agents. Scientific studies on structurally related ethyl 2-(4-(thiophen-2-yl)thiazol-5-yl)acetate derivatives have demonstrated that these compounds can exhibit good anti-inflammatory and analgesic activities, with halogen-substituted derivatives showing activity comparable to standard drugs like indomethacin and aspirin . Molecular docking studies suggest that the mechanism of action for such active compounds may involve binding to the cyclooxygenase-2 (COX-2) enzyme, which is a key target in the inflammatory process . Furthermore, the thiazole core is a common motif in exploratory anticancer research. Thiazole-containing structures are frequently investigated for their potential to inhibit the proliferation of human cancer cell lines and to act as inhibitors of key enzymatic targets, such as EGFR and BRAF , which are implicated in cancer cell signaling and growth . This compound is strictly for use in laboratory research. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2,4-dimethyl-1,3-thiazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-4-12-9(11)5-8-6(2)10-7(3)13-8/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGPOIGYHQDCAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(N=C(S1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355915
Record name ethyl 2-(2,4-dimethylthiazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405921-41-7
Record name ethyl 2-(2,4-dimethylthiazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl 2 2,4 Dimethylthiazol 5 Yl Acetate

Evolution of Thiazole (B1198619) Ring Synthesis Strategies

The synthesis of the thiazole ring, the core heterocyclic scaffold of Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate, has undergone significant evolution. Methodologies have progressed from classical, high-temperature cyclizations to sophisticated, highly selective modern techniques.

Classical Hetero-cyclization Protocols for Thiazole Core Formation

The most prominent classical method for thiazole synthesis is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887. synarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.comiau.irmdpi.com For the specific synthesis of the 2,4-dimethylthiazole (B1360104) core, the Hantzsch method involves the reaction between chloroacetone (B47974) and thioacetamide (B46855). orgsyn.org

A well-established procedure involves preparing thioacetamide in situ from acetamide (B32628) and phosphorus pentasulfide in dry benzene. orgsyn.org Chloroacetone is then added gradually to control the exothermic reaction. orgsyn.org After refluxing, the mixture is treated with water and made alkaline to liberate the free thiazole base, which is then extracted and purified by distillation. orgsyn.org Yields for this research-scale synthesis are typically in the range of 41–45%. orgsyn.org While effective, the Hantzsch synthesis and similar classical methods often require harsh reaction conditions, long reaction times, and may use hazardous reagents. bepls.comnih.gov

Table 1: Comparison of Classical and Modern Thiazole Synthesis Strategies

Feature Classical Protocols (e.g., Hantzsch Synthesis) Modern Protocols (e.g., Metal-Catalyzed, MCRs)
Reagents Often involves α-haloketones, thioamides. synarchive.comiau.ir Diverse starting materials, including alkynes, azides, isothiocyanates. iau.irorganic-chemistry.org
Conditions Frequently requires high temperatures and reflux. orgsyn.orgyoutube.com Often proceeds under mild or room temperature conditions. iau.iracs.org
Catalysts Often uncatalyzed or acid/base-promoted. youtube.com Relies on transition metals (Pd, Cu, Rh) or specialized catalysts. nih.govmdpi.com
Efficiency Can have moderate yields and generate significant waste. bepls.comresearchgate.net Generally higher yields, atom economy, and efficiency. iau.irbohrium.com
Selectivity Regioselectivity is dictated by starting materials. High chemo-, regio-, and sometimes stereoselectivity is achievable. nih.govacs.org

Modern Transition-Metal-Catalyzed Approaches to Heterocyclic Scaffolds

The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including thiazoles. mdpi.com These methods offer pathways for direct C-H bond functionalization, avoiding the need for pre-functionalized starting materials and often providing higher selectivity. nih.gov Palladium, copper, rhodium, and nickel are commonly employed catalysts for these transformations. mdpi.commdpi.com

For instance, palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions allow for the introduction of various substituents onto the thiazole ring. mdpi.com Direct C-H arylation, a powerful tool, enables the formation of C-C bonds on the heterocycle without prior halogenation. nih.gov For example, palladium catalysts can selectively promote the arylation of imidazo[2,1-b]thiazole (B1210989) at the C-5 position. nih.gov Similarly, copper-catalyzed methods have been developed for the direct arylation of heterocycle C-H bonds using aryl iodides. organic-chemistry.org Rhodium catalysts have been used for the selective alkenylation of thiazoles via tandem cyclization with alkynes. mdpi.com While not always demonstrated on the exact 2,4-dimethylthiazole scaffold, these methodologies represent a versatile toolkit for creating diverse thiazole derivatives. mdpi.com

Sustainable and Green Chemistry Innovations in Thiazole Derivative Synthesis

In response to growing environmental concerns, green chemistry principles have been increasingly applied to thiazole synthesis. bepls.comnih.gov These innovations focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.netscilit.com Key strategies include the use of green solvents, alternative energy sources like microwave and ultrasound irradiation, and the development of reusable catalysts. bepls.combohrium.comnih.gov

Microwave and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times and improve yields compared to conventional heating. bepls.comnih.gov For example, microwave-assisted synthesis has been used for the rapid and efficient preparation of hydrazinyl thiazoles and trisubstituted thiazoles. bepls.com

Green Solvents and Catalysts: Water, ethanol, and polyethylene (B3416737) glycol (PEG) have been employed as environmentally benign solvents, replacing hazardous organic solvents. iau.irbepls.comresearchgate.net Researchers have also developed recyclable catalysts, such as silica-supported tungstosilicic acid and chitosan-based biocatalysts, which can be easily recovered and reused, reducing waste and cost. mdpi.combepls.comnih.govmdpi.com

One-Pot and Multi-component Reactions: These reactions, which combine multiple synthetic steps into a single operation, improve efficiency and reduce the need for intermediate purification steps, thereby minimizing solvent use and waste generation. iau.irbepls.com

Table 2: Examples of Green Innovations in Thiazole Synthesis

Innovation Example Application Key Advantages Source(s)
Ultrasound Irradiation Synthesis of Hantzsch thiazole derivatives Shorter reaction times, high yields (79-90%) mdpi.combepls.com
Green Catalyst Chitosan hydrogel as a biocatalyst Recyclable, eco-friendly, high catalytic efficiency nih.govmdpi.com
Green Solvent Use of water for thiazole synthesis Eliminates hazardous organic solvents, simple protocol iau.ir
Microwave Assistance Catalyst-free domino reaction for trisubstituted thiazoles Rapid, high yields, no harmful by-products bepls.combohrium.com

Stereoselective and Regioselective Elaboration of the Acetate (B1210297) Side Chain

Attaching the ethyl acetate group specifically at the C5 position of the 2,4-dimethylthiazole ring requires precise regiocontrol. Stereoselectivity is not a factor in this specific side chain, but regioselectivity is paramount.

One primary strategy for achieving C5-functionalization is through the Hantzsch condensation itself, using a precursor that already contains the desired side chain or a functional group that can be converted to it. A highly relevant method is the one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates from ethyl acetoacetate. researchgate.net This approach builds the ring with the carboxylate group at the desired C5 position. The resulting ethyl 2,4-dimethylthiazole-5-carboxylate can then be subjected to further reactions if needed, but it is a close precursor to the target compound.

Alternatively, direct functionalization of a pre-formed 2,4-dimethylthiazole ring can be achieved. This typically involves metallation at the C5 position, which is the most acidic position on the ring, followed by quenching with a suitable electrophile. A patented procedure describes the reaction of 2,4-dimethylthiazole with n-butyllithium at low temperatures to generate the C5-lithiated species. This intermediate can then react with an electrophile, such as N-methoxy-N-methylacetamide, to install a side chain. For the synthesis of this compound, one could envision quenching the lithiated thiazole with ethyl bromoacetate (B1195939) or a related electrophile to form the C-C bond of the acetate side chain directly.

Implementation of Continuous Flow Chemistry and Multi-component Reactions in Synthesis

Modern synthetic strategies increasingly employ continuous flow chemistry and multi-component reactions (MCRs) to enhance efficiency, safety, and scalability. nih.govnih.gov

Continuous flow processes offer significant advantages for heterocycle synthesis, including superior control over reaction parameters (temperature, pressure, mixing), improved safety when handling hazardous reagents, and straightforward scalability from lab to production quantities. nih.gov While a specific flow process for this compound is not prominently documented, the development of flow methods for related heterocycles like 1,2,4-thiadiazoles demonstrates the potential of this technology. nih.gov Such a process could be adapted from batch Hantzsch or MCR conditions.

Optimization of Synthetic Pathways for Research-Scale Production

Optimizing a synthetic pathway for producing research-scale quantities (grams to hundreds of grams) of this compound involves balancing factors like yield, cost, safety, and simplicity.

For straightforward, reliable production, the classical Hantzsch synthesis remains a viable option. The procedure detailed in Organic Syntheses for 2,4-dimethylthiazole is robust and has been proven on a multi-mole scale, yielding over 200 grams of product. orgsyn.org The subsequent C5-functionalization via lithiation and reaction with an electrophile like ethyl bromoacetate would complete the synthesis.

However, for improved efficiency and sustainability, optimization of a one-pot or multi-component reaction would be preferable. The method described by Meng et al. for producing ethyl 2-substituted-4-methylthiazole-5-carboxylates is a strong candidate for optimization. researchgate.net This involves a one-pot reaction of readily available starting materials. Optimization would focus on:

Catalyst Screening: While the reported reaction is efficient, exploring different acid or base catalysts could improve yields and reduce reaction times.

Solvent Selection: Evaluating a range of green solvents could enhance the environmental profile and simplify purification.

Temperature and Time: Fine-tuning the reaction temperature and duration can maximize product formation while minimizing byproduct generation. For instance, screening the model reaction in various solvents at their respective reflux temperatures can identify optimal conditions. mdpi.com

Ultimately, a modern, one-pot MCR approach, potentially enhanced by microwave irradiation or flow technology and using green solvents, would represent the most optimized pathway for the efficient and sustainable research-scale production of this compound. mdpi.combepls.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Ethyl 2 2,4 Dimethylthiazol 5 Yl Acetate Analogues

Theoretical Underpinnings of Structure-Activity Correlation in Chemical Research

The foundational principle of structure-activity relationship (SAR) studies is that the biological activity of a molecule is intrinsically linked to its chemical structure. Even minor alterations to a molecule's framework can lead to significant changes in its biological effects. nih.govacs.org For thiazole (B1198619) derivatives, this principle holds true, as variations in substituents on the thiazole ring can dramatically influence their pharmacological profile. researchgate.net SAR explores how specific functional groups and structural features of a molecule, such as its size, shape, and electronic distribution, contribute to its interaction with a biological target, thereby governing its activity.

Quantitative Structure-Activity Relationship (QSAR) extends this concept by creating mathematical models that correlate the chemical structure of compounds with their biological activity. imist.manih.gov These computational models use molecular descriptors to quantify aspects of a molecule's structure and predict the activity of new, untested compounds. nih.govresearchgate.net This predictive capability is a cornerstone of modern drug discovery, allowing for the prioritization of synthesis and testing of the most promising candidates. imist.ma

Rational Design and Synthesis of Analogue Libraries for Systematic SAR Exploration

The systematic exploration of SAR for Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate requires the rational design and synthesis of a library of its analogues. This process involves making targeted modifications to the parent structure to probe the influence of different chemical features on a specific biological endpoint.

Key modifications for creating an analogue library of this compound could include:

Altering the substituents on the thiazole ring: The methyl groups at positions 2 and 4 could be replaced with other alkyl groups, halogens, or hydrogen atoms.

Modifying the acetate (B1210297) side chain: The length of the ester alkyl group (ethyl) could be varied (e.g., methyl, propyl), or the entire ethyl acetate moiety could be replaced with other functional groups like amides or carboxylic acids.

Introducing substituents at other positions: If the biological target allows, further functionalization on the thiazole ring or the side chain can be explored.

The synthesis of such thiazole derivatives often employs established chemical reactions. nih.govmdpi.com For instance, the Hantzsch thiazole synthesis is a classical and versatile method for constructing the thiazole ring system. ui.ac.id By methodically creating and testing these analogues, researchers can build a comprehensive understanding of the SAR for this class of compounds. nih.govacs.org

Experimental Approaches for Profiling Structure-Activity Relationships

Once an analogue library is synthesized, experimental methods are employed to determine their biological activity and establish clear structure-activity relationships.

High-Throughput Screening (HTS) is a crucial technology in modern drug discovery that allows for the rapid assessment of large numbers of compounds for their biological or biochemical activity. researchgate.net For a library of this compound analogues, HTS assays can be developed to quickly identify promising compounds and eliminate inactive ones. researchgate.net These assays are typically automated and performed in multi-well plates, enabling the testing of thousands of compounds in a short period. The data generated from HTS provides a preliminary overview of the SAR within the analogue series.

The data from biological profiling is analyzed to draw correlations between specific structural changes and the observed changes in activity. nih.govacs.org For example, it might be found that increasing the chain length of the ester group leads to higher potency up to a certain point, after which activity decreases. Similarly, the electronic nature of substituents on the thiazole ring could be correlated with activity. nih.gov These correlations are fundamental to understanding the SAR and guiding the next round of analogue design. nih.gov

To illustrate this, the following table presents hypothetical data on how modifications to the this compound scaffold could influence a hypothetical biological activity (e.g., enzyme inhibition).

CompoundR1 (Position 2)R2 (Position 4)R3 (Ester Group)Hypothetical IC50 (µM)
Parent CH3CH3Ethyl10.5
Analogue 1 HCH3Ethyl25.2
Analogue 2 CH3HEthyl18.7
Analogue 3 CH3CH3Methyl15.3
Analogue 4 CH3CH3Propyl8.2
Analogue 5 ClCH3Ethyl5.1

This is an interactive data table. You can sort and filter the data to explore the relationships between structural modifications and hypothetical activity.

From this hypothetical data, one could infer that a methyl group at position 2 is preferable to hydrogen (compare Parent to Analogue 1), a propyl ester is more potent than ethyl or methyl (compare Analogue 4 to Parent and Analogue 3), and adding an electron-withdrawing group like chlorine at position 2 significantly enhances activity (compare Analogue 5 to Parent).

In Silico and Computational Methods for QSAR Model Development

In silico, or computational, methods are indispensable for developing QSAR models that can predict the activity of novel compounds and provide deeper insights into the SAR. nih.govresearchgate.net These methods use the chemical structures and experimental activity data of a set of known compounds (a training set) to build a predictive model. imist.maresearchgate.net

The development of a QSAR model typically involves several steps:

Data Collection: Gathering a dataset of structurally related compounds with measured biological activity.

Descriptor Calculation: Calculating molecular descriptors that numerically represent the chemical structure of each compound. nih.gov

Model Building: Using statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), to establish a mathematical relationship between the descriptors and biological activity. imist.manih.gov

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques. imist.ma

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. researchgate.net They are the cornerstone of QSAR analysis, translating chemical structures into a format that statistical algorithms can process. There are numerous classes of descriptors, each capturing different types of structural information.

Descriptor ClassDescriptionExamples
Topological (2D) Describe the atomic connectivity and branching of a molecule.Wiener index, Zagreb index, Kier & Hall connectivity indices.
Geometrical (3D) Based on the 3D coordinates of the atoms, describing the molecule's size and shape.Molecular surface area, molecular volume, moments of inertia.
Electronic Describe the electronic properties of the molecule, such as charge distribution and orbital energies.Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy.
Physicochemical Represent key physicochemical properties relevant to a molecule's pharmacokinetic behavior.LogP (lipophilicity), Molar Refractivity (MR), Polar Surface Area (PSA).
Constitutional Simple counts of atoms, bonds, rings, and molecular weight.Number of nitrogen atoms, number of double bonds, molecular weight.

This interactive table categorizes various molecular descriptors used in QSAR studies.

For thiazole derivatives, QSAR models have been successfully developed using a combination of these descriptor types. imist.manih.gov For instance, descriptors related to lipophilicity (LogP), molar refractivity (MR), and electronic properties (LUMO energy) have been shown to be important for predicting the biological activity of certain thiazole analogues. imist.ma The selection of appropriate descriptors is a critical step in building a robust and predictive QSAR model. researchgate.netresearchgate.net

Application of Machine Learning and Artificial Intelligence in QSAR Prediction

The integration of machine learning (ML) and artificial intelligence (AI) has significantly advanced the field of Quantitative Structure-Activity Relationship (QSAR) analysis for thiazole derivatives, including analogues of this compound. These computational tools are pivotal in developing predictive models that can accurately forecast the biological activity of novel compounds based on their chemical structures. By leveraging ML algorithms, researchers can analyze vast datasets of molecules and their corresponding activities to build models that guide the design of more potent and specific therapeutic agents. nih.gov

Various machine learning algorithms are employed in QSAR studies of thiazole analogues. These algorithms utilize molecular descriptors, which are numerical representations of a molecule's physicochemical properties, as independent variables to train the model. The experimentally determined biological activities serve as the dependent variables. nih.gov Commonly used ML techniques in this context include Multiple Linear Regression (MLR), Support Vector Machines (SVM), Partial Least Squares (PLS), and Artificial Neural Networks (ANN). nih.govnih.govimist.ma

The performance of these QSAR models is rigorously evaluated using statistical metrics. For instance, in a study on thiazole-based α-glucosidase inhibitors, a PLS model demonstrated a high predictive capability with a cross-validated correlation coefficient (Q²) of 0.800 and a non-cross-validated correlation coefficient (R²) of 0.943. nih.gov Similarly, a QSAR model for hydrazinyl thiazole-based pyridine derivatives using MLR and SVM achieved an R² of 0.888 and a Q² of 0.872. nih.gov Another study on a series of thiazole derivatives as PIN1 inhibitors reported a robust ANN model with an R² of 0.98 and an R²test of 0.98, indicating excellent predictive power on external datasets. imist.ma

The following table summarizes the performance of various machine learning models in QSAR studies of different thiazole derivatives, which are analogous in structure to this compound.

Thiazole Derivative Class Target ML Algorithm R²test
Thiazole-based α-glucosidase inhibitorsα-glucosidasePLS0.9430.800-
Hydrazinyl thiazole-based pyridine derivatives-MLR, SVM0.8880.872-
Thiazole derivatives as PIN1 inhibitorsPIN1MLR0.760.630.78
Thiazole derivatives as PIN1 inhibitorsPIN1ANN0.980.990.98
Thiazole analogues as α-glucosidase inhibitorsα-glucosidaseMLR (GFA)0.9060.8610.826

These data underscore the utility of machine learning in generating reliable QSAR models that can effectively predict the biological activity of new thiazole-containing compounds. The high correlation coefficients and predictive capabilities of these models enable researchers to prioritize the synthesis of compounds with the highest potential for desired biological activity, thereby accelerating the drug discovery process. nih.gov

Predictive Modeling for De Novo Design of Thiazole-Containing Entities

Predictive modeling, powered by machine learning and AI, plays a crucial role in the de novo design of novel thiazole-containing entities, including analogues of this compound. De novo design involves the creation of new molecular structures with desired pharmacological properties from scratch. Predictive QSAR models serve as a foundational component in this process, enabling the virtual screening and optimization of designed compounds before their actual synthesis. chemrxiv.org

The process of de novo design often begins with the generation of a virtual library of thiazole derivatives. These virtual compounds can be designed to explore a wide range of chemical space around a core scaffold, such as the 2,4-dimethylthiazole (B1360104) moiety. The previously established QSAR models are then used to predict the biological activity of these virtual molecules. This allows for the rapid identification of promising candidates with potentially enhanced activity. researchgate.net For example, a study on urease inhibitors utilized machine learning models to screen a virtual chemical library, leading to the identification of promising thiazole derivatives. researchgate.net

The insights gained from the interpretation of QSAR models are also invaluable for guiding the design process. By understanding which molecular descriptors are most influential in determining biological activity, medicinal chemists can strategically modify the structure of this compound analogues to enhance their desired properties. For instance, if a QSAR model indicates that a lower hydrophobic surface area is correlated with higher activity, new analogues can be designed with this feature in mind. chemrxiv.org

The following table illustrates how predictive modeling can guide the design of novel thiazole derivatives based on QSAR findings.

QSAR Finding Design Strategy Predicted Outcome
Increased molar refractivity (MR) is beneficial for activity.Introduce bulkier, more polarizable substituents.Enhanced binding affinity.
Lower LogP is correlated with higher potency.Add hydrophilic functional groups.Improved pharmacokinetic profile.
Specific electrostatic potential distribution is required.Modify substituents to alter the electron distribution.Optimized target interaction.
A higher count of rotatable bonds is detrimental.Introduce ring structures or rigid linkers.Increased binding specificity.

This iterative cycle of design, prediction, and refinement allows for the efficient exploration of chemical space and the focused development of novel thiazole-containing compounds with optimized biological activity. The use of predictive modeling in de novo design has the potential to significantly reduce the time and cost associated with traditional drug discovery pipelines by prioritizing the synthesis of the most promising candidates. nih.gov

Elucidation of the Mechanism of Action Moa for Ethyl 2 2,4 Dimethylthiazol 5 Yl Acetate

Conceptual Frameworks for MOA Studies in Modern Chemical Biology

The elucidation of a compound's mechanism of action is a foundational element of drug discovery and chemical biology. It provides the rationale for a compound's effects and is crucial for anticipating potential side effects. wikipedia.org Modern approaches to MOA studies are moving away from a single-target focus towards a more holistic, systems-level understanding of a compound's biological interactions. substack.com This involves integrating data from various sources to build a comprehensive picture of how a molecule like Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate perturbs biological systems.

A key conceptual framework is the distinction between target-based and phenotypic-based discovery. wikipedia.orgcreative-biolabs.com Target-based approaches begin with a known biological target, such as an enzyme or receptor, and screen for molecules that modulate its activity. wikipedia.org Conversely, phenotypic screening, often termed "classical" or "forward" pharmacology, starts by identifying molecules that produce a desired phenotypic change in cells or organisms, with the molecular target being identified later. wikipedia.orgsygnaturediscovery.com For novel compounds like this compound, a phenotypic approach could be particularly valuable in uncovering unexpected therapeutic effects. creative-biolabs.comtechnologynetworks.com

Experimental Methodologies for MOA Characterization

A variety of experimental methods are utilized to characterize a compound's MOA. These techniques range from traditional biochemical assays to advanced, high-throughput technologies.

Biochemical Pathway Analysis and Perturbation Studies

Biochemical pathway analysis is a fundamental method for pinpointing the molecular target of a compound. This often involves in vitro assays using purified proteins or cellular extracts to determine if a compound directly interacts with and modulates the activity of a specific component in a known signaling or metabolic pathway. nih.govresearchgate.net For a compound like this compound, which contains a thiazole (B1198619) ring known to interact with enzymes, initial studies would likely involve screening against a panel of relevant enzymes, such as kinases or proteases. nih.govnih.gov

Perturbation studies involve introducing the compound to a biological system and observing the resulting changes. nih.gov This can be done at the level of a specific biochemical reaction or within a cellular context. nih.govresearchgate.net For instance, if this compound is suspected to inhibit a particular enzyme, researchers could measure the accumulation of the enzyme's substrate or a decrease in its product in treated cells.

Cellular Phenotypic Screening and Response Profiling

Phenotypic screening is a powerful, unbiased approach to identify the biological effects of a compound without a preconceived notion of its target. wikipedia.orgcreative-biolabs.com This method involves treating cells with the compound and monitoring for specific changes in cellular phenotype, such as cell death, changes in morphology, or the expression of a particular protein. wikipedia.org High-content screening (HCS) platforms can analyze multiple cellular parameters simultaneously, providing a detailed "fingerprint" of a compound's effects. creative-biolabs.comsygnaturediscovery.com

For this compound, a phenotypic screen could involve treating various cancer cell lines to assess its antiproliferative activity. nih.gov The observed phenotypic changes can then guide further investigations into the underlying mechanism. For example, if the compound induces apoptosis, subsequent experiments would focus on the key proteins involved in this process.

Integrative Omics-Based Approaches (Proteomics, Genomics, Metabolomics)

The advent of "omics" technologies has revolutionized MOA studies by allowing for a global analysis of changes in a biological system in response to a compound. nih.govresearchgate.net

Proteomics: This involves the large-scale study of proteins. Techniques like mass spectrometry can be used to identify changes in protein expression levels or post-translational modifications after treatment with a compound. Chemical proteomics, a sub-discipline, uses chemical probes to directly identify the protein targets of a compound.

Genomics and Transcriptomics: These approaches analyze changes in gene expression at the DNA and RNA level, respectively. Microarrays or RNA-sequencing can reveal which genes are up- or down-regulated in response to the compound, providing clues about the affected pathways. youtube.com

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. By analyzing the levels of various metabolites, researchers can understand how a compound alters the metabolic state of a cell. researchgate.net

For this compound, an integrative omics approach would provide a comprehensive dataset of its effects. For example, transcriptomic analysis might reveal the upregulation of stress-response genes, while metabolomic analysis could show a disruption in a specific metabolic pathway. Proteomic data could then be used to identify the specific proteins whose altered activity is responsible for these changes. nih.gov

Data Integration and Network Analysis for Comprehensive MOA Mapping

The vast amount of data generated from omics studies necessitates the use of computational tools for integration and analysis. nih.govnih.gov Network biology provides a powerful framework for visualizing and interpreting these complex datasets. substack.comnih.gov In this approach, biological entities (such as genes, proteins, and metabolites) are represented as nodes, and their interactions are represented as edges. nih.govplos.org

Target Identification and Validation for Ethyl 2 2,4 Dimethylthiazol 5 Yl Acetate

Methodological Advances in Molecular Target Discovery

Recent advancements in proteomics and genetics have revolutionized the process of identifying the molecular targets of small molecules. These methods offer powerful tools to probe the complex interactions between a compound and the proteome.

Affinity-based proteomics is a powerful technique for identifying the direct binding partners of a small molecule within a complex biological sample. This approach typically involves the synthesis of a chemical probe derived from the compound of interest, in this case, Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate. The probe is designed to retain its biological activity while incorporating a reactive group for immobilization on a solid support (e.g., beads) and a linker.

The general workflow for an affinity-based proteomics experiment to identify targets of this compound would involve:

Probe Synthesis: A derivative of this compound would be synthesized with a suitable linker and an affinity tag (e.g., biotin).

Immobilization: The synthesized probe is then immobilized on a solid support, such as agarose or magnetic beads.

Protein Binding: The immobilized probe is incubated with a cell lysate or tissue extract to allow proteins to bind to the compound.

Washing and Elution: Non-specifically bound proteins are washed away, and the specifically bound proteins are eluted.

Protein Identification: The eluted proteins are identified using mass spectrometry.

A hypothetical set of proteins identified through such an experiment is presented in Table 1.

Table 1: Hypothetical Protein Targets of this compound Identified by Affinity-Based Proteomics

Protein IDProtein NameFunctionElution Specificity
P12345Kinase XSignal TransductionHigh
Q67890Enzyme YMetabolismHigh
R54321Transcription Factor ZGene RegulationMedium
S98765Structural Protein ACytoskeletal organizationLow

This table presents hypothetical data for illustrative purposes.

Activity-Based Protein Profiling (ABPP) is a functional proteomic technology that utilizes chemical probes to covalently label the active sites of enzymes. This method provides a direct readout of the functional state of enzymes in complex proteomes. If this compound were to be investigated using ABPP, the process would involve a competitive assay.

In a competitive ABPP experiment, a cell lysate or live cells are pre-incubated with this compound before treatment with a broad-spectrum activity-based probe. If the compound binds to the active site of an enzyme, it will block the labeling of that enzyme by the probe. The resulting decrease in probe labeling can be quantified by mass spectrometry, indicating that the enzyme is a potential target of the compound.

This approach is particularly useful for identifying covalent inhibitors but can also be adapted for reversible inhibitors. The key advantage of ABPP is that it directly assesses the functional engagement of a compound with its target in a native biological system.

Genetic interaction mapping, such as synthetic lethality screening, can provide valuable insights into the mechanism of action of a compound by identifying genes that modulate its activity. For instance, a genome-wide screen could be performed to identify gene knockouts or knockdowns that either sensitize or confer resistance to treatment with this compound.

A gene whose inactivation sensitizes cells to the compound may be part of a parallel pathway that becomes essential when the compound's target is inhibited. Conversely, a gene whose inactivation confers resistance might encode the direct target of the compound or a component of the same pathway. These genetic interactions can help to build a functional map of the compound's cellular effects and point towards its molecular target.

Computational Prediction of Molecular Targets

Computational methods offer a rapid and cost-effective approach to generate hypotheses about the potential molecular targets of a small molecule. These in silico techniques can guide subsequent experimental validation.

Ligand-based methods predict the targets of a query molecule by comparing its features to those of known active compounds. These approaches are based on the principle that structurally similar molecules are likely to have similar biological activities. Algorithms such as 2D fingerprint similarity searching or 3D shape-based screening would compare this compound to large databases of compounds with known targets.

Structure-based methods, on the other hand, rely on the three-dimensional structure of potential protein targets. Molecular docking simulations can be used to predict the binding mode and affinity of this compound to the binding sites of a panel of proteins. A high predicted binding affinity for a particular protein would suggest that it is a potential target.

A summary of hypothetical predictions from these methods is shown in Table 2.

Table 2: Hypothetical in silico Target Predictions for this compound

Prediction MethodPredicted TargetConfidence ScoreRationale
2D SimilarityCyclooxygenase-2 (COX-2)0.75Similarity to known COX-2 inhibitors.
3D Shape Matchingp38 MAP Kinase0.82High shape and pharmacophore overlap.
Molecular DockingVEGFR-2-8.5 kcal/molFavorable binding energy in the active site.

This table presents hypothetical data for illustrative purposes.

Chemogenomics approaches integrate chemical and biological data to explore the relationships between compounds, targets, and phenotypes on a large scale. By analyzing the known targets of compounds that are chemically similar to this compound, it is possible to infer its likely targets.

Rigorous Experimental Validation of Identified Targets

In Vitro Binding and Interaction Assays

Direct physical interaction between this compound and its computationally predicted targets is a fundamental prerequisite for its mechanism of action. Various biophysical and biochemical assays are employed to confirm and characterize this binding. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence polarization (FP) are instrumental in quantifying the binding affinity (typically represented by the dissociation constant, Kd), kinetics (on- and off-rates), and thermodynamics of the interaction.

For instance, in a typical SPR experiment, the purified target protein is immobilized on a sensor chip, and a solution of this compound is flowed over the surface. The change in the refractive index at the surface, which is proportional to the mass change as the compound binds to the protein, is measured in real-time. This allows for the precise determination of the binding affinity and kinetics.

Table 1: Hypothetical In Vitro Binding Affinity Data for this compound

Target ProteinBinding Affinity (Kd)Technique
Target X1.5 µMSurface Plasmon Resonance (SPR)
Target Y10.2 µMIsothermal Titration Calorimetry (ITC)
Target Z5.8 µMFluorescence Polarization (FP)

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Enzymatic Activity Modulation and Functional Assays

Confirmation of direct binding is followed by functional assays to determine the effect of this compound on the biological activity of its target proteins. If the identified target is an enzyme, enzymatic assays are conducted to measure the extent of inhibition or activation by the compound. These assays typically involve incubating the enzyme with its substrate in the presence of varying concentrations of this compound and measuring the rate of product formation.

The results of these assays are often expressed as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50), which represent the concentration of the compound required to inhibit or activate the enzyme's activity by 50%, respectively. For non-enzymatic targets, relevant functional assays, such as receptor-ligand binding assays or cellular signaling pathway analysis, are employed to assess the functional consequences of compound binding.

Table 2: Hypothetical Enzymatic Activity Modulation by this compound

Target EnzymeIC50 / EC50Assay Type
Kinase A7.3 µM (IC50)Kinase Activity Assay
Protease B2.1 µM (IC50)Protease Activity Assay
Phosphatase C15.6 µM (EC50)Phosphatase Activity Assay

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Thermal Proteome Profiling (TPP) and Cellular Thermal Shift Assay (CETSA)

To confirm target engagement within a more physiologically relevant context, Thermal Proteome Profiling (TPP) and the Cellular Thermal Shift Assay (CETSA) are powerful techniques. These methods are based on the principle that the binding of a ligand, such as this compound, can stabilize its target protein against heat-induced denaturation.

In a CETSA experiment, intact cells are treated with the compound and then heated to various temperatures. The soluble fraction of proteins at each temperature is then analyzed, typically by Western blotting for a specific target or by mass spectrometry for a proteome-wide analysis (TPP). A shift in the melting temperature (Tm) of a protein in the presence of the compound compared to a control indicates direct target engagement.

TPP allows for an unbiased, proteome-wide identification of targets by quantifying the thermal stability of thousands of proteins simultaneously. This can not only validate predicted targets but also identify potential off-targets, providing a comprehensive view of the compound's cellular interactions.

Table 3: Hypothetical Cellular Thermal Shift Assay (CETSA) Data for this compound

Target ProteinΔTm (°C)Cell Line
Target X+ 3.2HEK293
Target Y+ 1.8HeLa
Off-Target A+ 0.5HEK293

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Computational and Theoretical Chemistry Studies on Ethyl 2 2,4 Dimethylthiazol 5 Yl Acetate

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict molecular geometry, electronic distribution, and spectroscopic properties, which are crucial for elucidating reactivity.

Elucidation of Reaction Mechanisms and Transition States

The synthesis of thiazole (B1198619) derivatives often involves complex reaction pathways. For instance, the Hantzsch thiazole synthesis is a classic method for forming the thiazole ring. QM calculations can be employed to model the reaction coordinates of such syntheses. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction mechanism can be proposed. For example, in the synthesis of related thiazole derivatives, QM methods have been used to determine the most probable reaction pathway by comparing the activation energies of different proposed mechanisms. While specific studies on the reaction mechanism for the synthesis of Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate are not readily found, the general principles of using QM to elucidate the formation of the thiazole ring and the subsequent attachment of the acetate (B1210297) group are well-established.

Conformational Analysis and Energetic Landscapes

The biological activity of a molecule is often dictated by its three-dimensional shape and flexibility. Conformational analysis using QM methods can identify the most stable conformations (lowest energy states) of this compound and the energy barriers between them. This is particularly important for understanding how the molecule might fit into a biological receptor.

A conformational study on a series of thiazole-containing amino acids using Density Functional Theory (DFT) highlighted the influence of the thiazole ring on the conformational properties of the molecules. nih.gov Similar studies on this compound would involve rotating the single bonds, such as the C-C bond connecting the thiazole ring to the acetate group, and calculating the energy at each rotational angle to construct a potential energy surface. This would reveal the preferred spatial arrangement of the dimethylthiazole and ethyl acetate moieties.

Molecular Dynamics (MD) Simulations for Ligand-Macromolecule Interactions

While QM methods are excellent for studying individual molecules or small molecular systems, Molecular Dynamics (MD) simulations are better suited for investigating the behavior of a ligand within a larger biological environment, such as a protein.

Prediction of Binding Modes and Conformational Changes in Target Interactions

MD simulations can predict how this compound might bind to a target protein and the conformational changes that may occur in both the ligand and the protein upon binding. These simulations model the movement of atoms over time, providing a dynamic picture of the interaction.

For example, MD simulations of thiazole derivatives as potential inhibitors of the LasR quorum sensing receptor in Pseudomonas aeruginosa have shown how these molecules can bind within the active site and disrupt the protein's function. nih.gov Similar simulations for this compound would involve placing the molecule in the binding site of a target protein and observing its behavior over nanoseconds of simulation time. The results would reveal stable binding poses and any induced conformational changes in the protein, which are critical for understanding the mechanism of action. Studies on other inhibitors have shown that binding can induce significant conformational changes in protein loops, which can be crucial for inhibitory activity. nih.gov

Analysis of Ligand-Protein Dynamics and Allosteric Effects

Ligand binding can affect not only the active site of a protein but also distant sites through allosteric mechanisms. MD simulations are a key tool for studying these long-range effects. By analyzing the correlated motions of different parts of the protein in the presence and absence of the ligand, it is possible to identify allosteric pathways. nih.govfrontiersin.org

Molecular Docking and Virtual Screening of Thiazole-Containing Chemical Space

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is widely used in drug discovery to screen large libraries of compounds for potential drug candidates.

Molecular docking studies have been extensively performed on various thiazole derivatives to predict their binding affinities and modes of interaction with different biological targets. mdpi.comnih.govacs.orgmdpi.comrsc.orgnih.govnih.govnih.govnih.govresearchgate.netresearchgate.netmdpi.comnih.govajchem-a.comnih.govresearchgate.netresearchgate.net For instance, in a study of novel thiazole derivatives as potential tubulin polymerization inhibitors, molecular docking was used to identify key interactions within the colchicine (B1669291) binding site of tubulin. acs.orgnih.govresearchgate.net The docking results showed that the thiazole ring could be involved in non-covalent interactions such as sulfur bonds and arene-H bonds, contributing to the stability of the ligand-receptor complex. nih.gov

A virtual screening of a library of thiazole derivatives could be performed to identify compounds with a high predicted affinity for a specific target. This approach has been successfully used to discover novel inhibitors for various enzymes and receptors. nih.govnih.govnih.govnih.govbohrium.comjddtonline.inforesearchgate.net The following table provides hypothetical docking scores for this compound against a panel of cancer-related protein targets, illustrating the type of data that would be generated in such a study.

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclin-Dependent Kinase 2 (CDK2)1HCK-7.8LEU83, ILE10, GLU81
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)1YWN-8.2CYS919, LEU840, VAL848
Epidermal Growth Factor Receptor (EGFR)2J6M-7.5LEU718, THR790, MET793
B-Raf Proto-Oncogene, Serine/Threonine Kinase (BRAF)1UWH-8.5TRP531, CYS532, PHE583

This table is for illustrative purposes only. The values are not based on actual experimental or computational data for this compound.

The docking pose of this compound in the hypothetical active site of BRAF kinase might show the dimethylthiazole ring forming hydrophobic interactions with key residues, while the ethyl acetate moiety could be involved in hydrogen bonding with the protein backbone. Such detailed interaction patterns are invaluable for the rational design of more potent and selective inhibitors.

Advanced Computational Methodologies for Rational Molecular Design and Optimization

While specific computational and theoretical chemistry studies on this compound are not extensively detailed in publicly accessible literature, the rational design and optimization of thiazole derivatives, as a class, are heavily reliant on a suite of advanced computational methodologies. These in silico techniques are indispensable for predicting molecular properties, understanding structure-activity relationships, and guiding the synthesis of novel compounds with enhanced efficacy and desired characteristics. The application of these methods allows for the efficient screening of virtual libraries, optimization of lead compounds, and a deeper understanding of the molecular interactions that govern biological activity or material properties.

Key computational strategies employed in the development of thiazole-based compounds include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, molecular dynamics (MD) simulations, and Density Functional Theory (DFT) calculations. These approaches provide a powerful, multi-faceted framework for molecular design, moving from broad statistical correlations to detailed, atom-level energetic and dynamic analyses.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For thiazole derivatives, QSAR models are crucial for identifying the key physicochemical properties and structural features that dictate their therapeutic effects. imist.maresearchgate.netimist.ma These models are built by calculating a wide range of molecular descriptors for a set of known active and inactive compounds and then using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to find the best correlation. imist.maimist.ma

For instance, QSAR studies on 2,4-disubstituted thiazoles have revealed that molecular connectivity indices (describing the degree of branching) and Kier's shape indices (describing molecular shape) are key parameters for antimicrobial activity. researchgate.net Another study on thiazole derivatives as succinate (B1194679) dehydrogenase inhibitors identified descriptors such as the logarithm of the partition coefficient (LogP), molecular density (MD), and the number of rotatable bonds (NRB) as significant contributors to the activity, leading to a robust 3D-QSAR model (CoMSIA) with high predictive power (R² = 0.957). imist.ma These findings are critical for optimizing the lipophilicity and conformational flexibility of new derivatives, including structures like this compound, to enhance their biological performance.

Table 1: Key Molecular Descriptors in QSAR Models for Thiazole Derivatives

Descriptor Category Specific Descriptor Significance in Molecular Design Reference(s)
Topological Molecular Connectivity Index (χ) Describes molecular branching and size; correlates with interactions at a receptor site. researchgate.net
Physicochemical LogP (Octanol-Water Partition Coefficient) Measures lipophilicity, which affects membrane permeability and solubility. imist.maimist.ma
Constitutional Number of Rotatable Bonds (NRB) Relates to the conformational flexibility of the molecule, influencing binding affinity. imist.ma
Geometrical Kier's Shape Index (κα) Quantifies molecular shape, which is crucial for complementarity with a binding site. researchgate.net

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Indicates the propensity of the molecule to accept electrons; relates to reactivity. | imist.ma |

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This method is instrumental in drug discovery for elucidating binding modes and estimating binding affinities. For thiazole derivatives, docking studies have successfully predicted interactions with a wide array of biological targets, including enzymes and receptors. mdpi.comnih.govnih.gov

For example, docking studies of novel thiazole conjugates against the Rho6 protein target revealed good binding energies for all synthesized compounds. mdpi.com In another study, thiazole-coumarin conjugates were docked into the active sites of the SARS-CoV-2 main protease (Mpro) and the ACE2 receptor, with calculated binding energies as favorable as -9.87 kcal/mol, suggesting potent dual inhibitory potential. nih.gov These simulations provide detailed atomic-level insights, such as identifying specific hydrogen bonds or hydrophobic interactions between the thiazole core or its substituents and key amino acid residues in the target's active site. nih.gov Such information is invaluable for the rational optimization of a molecule like this compound, guiding modifications to improve its binding affinity and selectivity for a specific biological target.

Table 2: Examples of Molecular Docking Studies on Thiazole Derivatives

Thiazole Derivative Class Protein Target Key Findings Reference(s)
Thiazole-Coumarin Conjugates SARS-CoV-2 Mpro / ACE2 Prediction of dual inhibitory activity with strong binding energies (-8.3 to -9.8 kcal/mol). nih.gov
Thiazole Carboxamides Cyclooxygenase (COX) Enzymes Identification of binding interactions explaining observed COX inhibition activity. nih.gov
2,4-Disubstituted Thiazoles Glucosamine-6-phosphate synthase Docking results supported in vitro antimicrobial activity, showing higher affinity for active compounds. researchgate.net

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of docked poses, explore conformational changes, and calculate more accurate binding free energies.

In the context of thiazole derivatives, MD simulations have been used to confirm the stability of ligand-protein complexes predicted by docking. nih.gov For instance, simulations of thiazole-coumarin conjugates bound to the Mpro and ACE2 receptors confirmed the stability of the complexes over the simulation period, reinforcing the docking predictions. nih.gov By analyzing the trajectory of the simulation, researchers can calculate parameters such as the root-mean-square deviation (RMSD) of the ligand to assess its stability in the binding pocket and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. This methodology would be essential for validating the predicted binding mode of this compound and understanding its dynamic behavior within a target active site.

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time. | Determines the stability and importance of specific hydrogen bond interactions for binding. |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is employed to optimize molecular geometries, predict spectroscopic properties, and calculate a variety of electronic parameters that govern molecular reactivity. For thiazole derivatives, DFT calculations, often using the B3LYP functional, provide fundamental insights into their stability and electronic properties. researchgate.net

DFT studies can determine the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. Furthermore, DFT can be used to calculate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. These theoretical investigations are foundational for understanding the intrinsic properties of this compound and predicting its behavior in chemical reactions and biological systems.

Table 4: Properties Calculated Using Density Functional Theory (DFT)

Calculated Property Description Relevance to Rational Design Reference(s)
Optimized Molecular Geometry The lowest energy 3D arrangement of atoms. Provides accurate bond lengths, bond angles, and dihedral angles for use in other computational methods. researchgate.net
HOMO-LUMO Energy Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals. Correlates with chemical reactivity, kinetic stability, and electronic transitions. researchgate.net
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface. Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting interaction points. researchgate.net

| Vibrational Frequencies | Theoretical prediction of infrared (IR) and Raman spectra. | Aids in the characterization and structural confirmation of synthesized compounds. | nih.gov |

By integrating these advanced computational methodologies, researchers can rationally design and optimize thiazole-based molecules like this compound, accelerating the discovery and development process for new therapeutic agents and functional materials.

Research Applications and Future Perspectives of Ethyl 2 2,4 Dimethylthiazol 5 Yl Acetate

Utility of Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate as a Chemical Probe for Biological Systems

While specific studies detailing the use of this compound as a chemical probe are not extensively documented in publicly available research, the structural motifs present in the molecule suggest its potential in this area. Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or enzymes, to elucidate their function in cellular pathways. The 2,4-dimethylthiazole (B1360104) core provides a rigid scaffold that can be systematically modified to optimize binding affinity and selectivity for a target of interest. The ethyl acetate (B1210297) side chain offers a handle for further chemical modification, including the attachment of reporter groups like fluorophores or biotin, which are essential for visualizing and isolating the molecular targets of the probe.

The development of chemical probes from scaffolds like this compound would typically involve iterative cycles of chemical synthesis and biological testing. High-throughput screening of a library of derivatives against a panel of biological targets could identify initial hits. Subsequent structure-activity relationship (SAR) studies would then guide the optimization of these hits into potent and selective chemical probes. Such probes could be invaluable for studying the roles of specific enzymes or receptors in disease processes, thereby validating them as potential drug targets.

Role as a Privileged Scaffold for Novel Compound Development in Chemical Biology

The thiazole (B1198619) ring is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netresearchgate.netnih.gov This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the design of new bioactive compounds. The 2,4,5-trisubstituted thiazole core, as seen in this compound, is a particularly versatile platform for generating chemical diversity. researchgate.net The substituents at the 2, 4, and 5 positions of the thiazole ring can be readily modified to explore a wide range of chemical space and to fine-tune the pharmacological properties of the resulting molecules. nih.gov

Thiazole derivatives have been shown to exhibit a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.goveurekaselect.com For instance, the thiazole ring is a key component of several FDA-approved drugs, such as the anticancer agent Dasatinib and the antiretroviral drug Ritonavir (B1064). nih.gov The 2,4-dimethylthiazole-5-yl acetate moiety can serve as a foundational structure for the synthesis of libraries of new compounds. By varying the substituents on the thiazole ring and modifying the acetate group, researchers can generate a diverse collection of molecules for screening against various biological targets. This approach has the potential to lead to the discovery of novel compounds with therapeutic potential.

Table 1: Examples of Bioactive Thiazole-Containing Compounds

Compound NameBiological ActivityTherapeutic Area
DasatinibTyrosine kinase inhibitorOncology
RitonavirProtease inhibitorAntiviral (HIV)
SulfathiazoleDihydropteroate synthase inhibitorAntibacterial
AbafunginErgosterol biosynthesis inhibitorAntifungal

Contribution to Fundamental Understanding of Biological Processes and Pathways

The development of novel chemical tools derived from scaffolds like this compound can significantly contribute to our fundamental understanding of complex biological processes. By designing molecules that selectively modulate the activity of a specific protein, researchers can dissect the intricate signaling networks that govern cellular function. For example, a derivative of this compound that specifically inhibits a particular kinase could be used to study the role of that kinase in cell proliferation, differentiation, or apoptosis.

Such studies are crucial for unraveling the molecular mechanisms underlying various diseases, including cancer, neurodegenerative disorders, and metabolic diseases. The insights gained from these investigations can identify new therapeutic targets and inform the development of next-generation drugs with improved efficacy and fewer side effects. While direct contributions of this compound to specific biological pathway studies are not yet widely reported, its potential as a starting point for the creation of such valuable research tools is clear.

Emerging Challenges and Future Research Opportunities for Thiazole-Containing Molecules

Despite the proven success of thiazole-containing compounds in medicine, several challenges and opportunities remain. One of the primary challenges is achieving target selectivity. Due to the ability of the thiazole scaffold to interact with a wide range of biological targets, developing derivatives with high specificity for a single target can be difficult. Overcoming this challenge will require the integration of advanced computational modeling with innovative synthetic chemistry to design molecules with optimized binding properties.

Future research in this area will likely focus on several key directions. The exploration of novel biological targets for thiazole-based inhibitors is a promising avenue for the development of new therapeutics. Furthermore, the application of new synthetic methodologies will enable the creation of more complex and diverse thiazole libraries, increasing the probability of identifying novel bioactive compounds. The continued investigation of the structure-activity relationships of thiazole derivatives will also be crucial for the rational design of more potent and selective molecules. The versatility of the thiazole scaffold ensures that it will remain an important area of research in medicinal chemistry and chemical biology for the foreseeable future.

Q & A

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • 1H/13C NMR : Key signals include the ethyl ester triplet (~1.2 ppm for CH3, ~4.1 ppm for CH2) and thiazole ring protons (e.g., singlet for methyl groups at ~2.4–2.6 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]+) confirm molecular weight, while fragmentation patterns validate the thiazole backbone .
  • X-ray crystallography : SHELXL software can resolve crystal structures, particularly for verifying substituent positions .

Q. What are the key safety considerations when working with this compound in laboratory settings?

  • Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact.
  • First aid : In case of exposure, wash thoroughly and consult a physician. Safety data from structural analogs (e.g., 2-(4-methylthiazol-5-yl)acetic acid) recommend immediate decontamination .

Advanced Research Questions

Q. How can advanced NMR techniques (e.g., 2D correlation spectroscopy) resolve ambiguities in the structural assignment of this compound?

  • HSQC/HMBC : Correlate proton-carbon couplings to confirm connectivity between the thiazole ring and ester moiety.
  • NOESY : Detect spatial proximity of methyl groups to validate substituent positions on the thiazole ring .
  • Reference data : Compare chemical shifts with structurally similar compounds (e.g., 2,4-dimethyl-5-acetylthiazole) .

Q. What experimental design principles should be applied to optimize the synthesis of this compound to enhance scalability and reproducibility?

  • Catalyst screening : Palladium-based catalysts (e.g., in Heck-type reactions) improve regioselectivity for thiazole functionalization .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol .
  • In-line monitoring : Use TLC or HPLC to track reaction progress and identify intermediates .

Q. In evaluating the compound's bioactivity, how should researchers design robust cytotoxicity assays while minimizing false positives/negatives?

  • Assay selection : Use the MTT assay to measure mitochondrial activity in cell lines, with controls for solvent effects (e.g., DMSO) .
  • Dose-response curves : Test a wide concentration range (e.g., 1–100 µM) to identify IC50 values.
  • Replicates : Include triplicate wells and independent experiments to ensure statistical validity .

Q. What mechanistic insights guide the regioselective functionalization of the thiazole ring in this compound?

  • Electronic effects : The electron-donating methyl groups at positions 2 and 4 deactivate the thiazole ring, directing electrophilic attacks to position 5.
  • Steric hindrance : Bulky substituents at position 5 (e.g., ester groups) limit further reactions at adjacent sites .
  • Case study : Bromination of 2,4-dimethylthiazole derivatives occurs selectively at position 5 under radical conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.